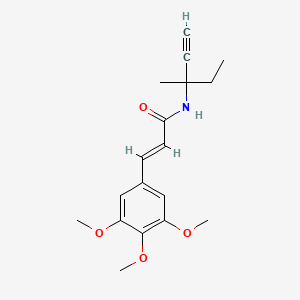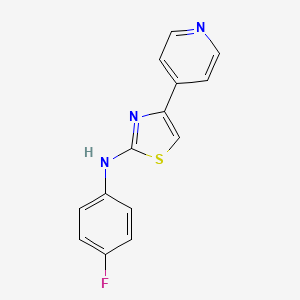![molecular formula C25H16F10N2O6 B11081940 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081940.png)
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including methoxy, nitro, trifluoromethyl, and tetrafluoropropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes include:
Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound.
Ullmann Reaction: This coupling reaction involves the formation of carbon-carbon bonds between aryl halides and phenols in the presence of a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde: Similar structure but lacks the tetrafluoropropoxy and benzamide groups.
4-methoxy-3-nitrobenzotrifluoride: Similar structure but lacks the phenoxy and benzamide groups.
Uniqueness
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide is unique due to the presence of multiple functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H16F10N2O6 |
|---|---|
Molecular Weight |
630.4 g/mol |
IUPAC Name |
3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C25H16F10N2O6/c1-41-20-8-12(2-5-19(20)43-18-7-4-14(25(33,34)35)10-16(18)37(39)40)21(38)36-15-9-13(24(30,31)32)3-6-17(15)42-11-23(28,29)22(26)27/h2-10,22H,11H2,1H3,(H,36,38) |
InChI Key |
RFBBJIMAPSJQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCC(C(F)F)(F)F)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(4E)-5-oxo-1-phenyl-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11081859.png)
![3-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-1-(4-chlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B11081868.png)

![3,8-Dimethyl-3-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11081876.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B11081879.png)
![N-[1H-benzotriazol-1-yl(phenyl)methyl]-4-methylbenzamide](/img/structure/B11081889.png)
![N-(4-chlorophenyl)-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11081890.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11081903.png)
![(2E)-2-({4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl}methylidene)hydrazinecarboxamide](/img/structure/B11081910.png)

![Methyl 2-oxo-6-phenyl-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate](/img/structure/B11081933.png)
![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11081934.png)


